molecular formula C13H16O2 B8812691 BUTYL CINNAMATE

BUTYL CINNAMATE

Cat. No.: B8812691
M. Wt: 204.26 g/mol
InChI Key: OHHIVLJVBNCSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Cinnamate (B1238496) Ester Chemistry

Butyl cinnamate belongs to the class of organic compounds known as cinnamate esters. foodb.ca These are esters of cinnamic acid, a naturally occurring aromatic acid found in plants like cinnamon. atamanchemicals.comontosight.ai The general structure of a cinnamate ester features a phenyl group attached to an acrylic acid ester. The properties and applications of cinnamate esters can vary significantly based on the alcohol group attached to the carboxylate. For instance, methyl cinnamate is known for its fruity, balsamic, and slightly spicy scent, reminiscent of strawberry. ptmitraayu.comperfumersapprentice.com

Significance of this compound in Contemporary Research

Contemporary research into this compound is driven by its utility in various fields. It is a recognized flavoring agent by the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.govfda.gov Its pleasant fragrance also makes it a valuable ingredient in the perfume and cosmetics industries. atamanchemicals.comchemicalbook.com Furthermore, recent studies have highlighted its potential as an antimicrobial agent, expanding its research significance into the biomedical field. nih.govresearchgate.net

Overview of Key Research Trajectories for this compound

Current research on this compound is primarily focused on three main trajectories:

Synthesis Optimization: Developing more efficient and environmentally friendly methods for its production.

Application in Fragrance and Flavors: Exploring its use to create new scent and taste profiles in various consumer products. atamanchemicals.comchemicalbook.com

Biological Activity: Investigating its antimicrobial properties and potential for other biological applications. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

butyl 3-phenylprop-2-enoate

InChI

InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3

InChI Key

OHHIVLJVBNCSHV-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C=CC1=CC=CC=C1

Canonical SMILES

CCCCOC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Synthesis and Derivatization Methodologies of Butyl Cinnamate

Established Synthetic Pathways for Butyl Cinnamate (B1238496) Production

The most well-established method for synthesizing butyl cinnamate is through the esterification of cinnamic acid with n-butanol. This reaction can be facilitated by various catalysts, including strong acids and enzymes.

Esterification Reactions of Cinnamic Acid with n-Butanol

The direct reaction between cinnamic acid and n-butanol to form this compound and water is a classic example of Fischer-Speier esterification. mdpi.commasterorganicchemistry.com The efficiency and yield of this reversible reaction are heavily dependent on the catalyst and reaction conditions employed.

Concentrated sulfuric acid (H₂SO₄) is a conventional and effective catalyst for the esterification of cinnamic acid. tjpr.orguns.ac.id The mechanism involves the protonation of the carbonyl oxygen of cinnamic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by a nucleophilic attack from the oxygen atom of n-butanol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product, this compound. masterorganicchemistry.com

To drive the equilibrium towards the product side and maximize the yield, an excess of the alcohol reactant (n-butanol) is often used, and the water formed during the reaction is typically removed. masterorganicchemistry.com Studies have shown that refluxing a mixture of cinnamic acid and an alcohol in the presence of a catalytic amount of sulfuric acid can lead to the successful synthesis of various cinnamate esters. tjpr.org For instance, the synthesis of this compound has been achieved by refluxing cinnamic acid with n-butanol and a few milliliters of concentrated sulfuric acid. tjpr.org Research has demonstrated that optimizing reaction parameters, such as time and temperature, is crucial. For example, one study on a similar esterification reported yields of 85-92% after 3-4 hours of reflux. uns.ac.id

Table 1: Research Findings on Acid-Catalyzed Esterification of Cinnamic Acid

CatalystAlcoholReaction ConditionsYieldReference
H₂SO₄MethanolReflux, 60 min94% mdpi.com
H₂SO₄Various AlcoholsRefluxNot specified researchgate.net
H₂SO₄Methanol, Ethanol, etc.RefluxNot specified tjpr.org
H₂SO₄MentholReflux, 5 hours, 60°C96.38% uns.ac.id

This table presents findings from various studies on the acid-catalyzed esterification of cinnamic acid with different alcohols, providing a comparative overview of reaction conditions and outcomes.

Enzymatic esterification presents a milder and more environmentally friendly alternative to acid catalysis. researchgate.net Lipases are widely used biocatalysts for this purpose due to their ability to function in non-aqueous media and their high selectivity. niscpr.res.inresearchgate.net Lipase (B570770) B from Candida antarctica (CALB) and Lipozyme TL IM (immobilized lipase from Thermomyces lanuginosus) are among the most effective enzymes for synthesizing this compound. researchgate.netdss.go.th

The enzymatic mechanism involves the formation of an acyl-enzyme intermediate. The lipase's active site, typically containing a serine residue, attacks the carbonyl carbon of cinnamic acid, leading to the formation of the intermediate and the release of water. The alcohol (n-butanol) then attacks the acyl-enzyme complex, releasing the ester (this compound) and regenerating the free enzyme.

Research has shown that the choice of solvent and reaction conditions significantly impacts the yield of enzymatic esterification. dss.go.th In some cases, solvent-free systems, where the alcohol reactant also serves as the solvent, have demonstrated higher yields. dss.go.th One study found that the esterification of cinnamic acid with 1-butanol (B46404) catalyzed by Candida antarctica lipase can be challenging, with high concentrations of short-chain alcohols potentially deactivating the enzyme. dss.go.th However, another study highlighted the successful synthesis of cinnamic esters using Lipozyme TL IM, with 1-butanol being an effective alkyl donor. researchgate.net

Table 2: Research Findings on Enzymatic Esterification of Cinnamic Acid

EnzymeAlcoholKey FindingsReference
Lipase from Candida antarctica1-ButanolHigh butanol concentrations can deactivate the enzyme. dss.go.th
Lipozyme TL IM1-ButanolHighest conversion (20.91%) with 1-butanol as the alkyl donor. researchgate.net
Lipase from Pseudomonas cepacian-Butanoln-Butyl hydrocinnamate obtained in 92% yield after 48 hours. niscpr.res.in
Lipase from Candida antarctica Bn-ButanolProduct obtained in 15-22% yield in a solid-phase system. researchgate.net

This table summarizes key findings from studies on the enzymatic esterification of cinnamic acid, showcasing the performance of different lipases and reaction conditions.

Novel and Green Chemistry Synthetic Strategies

In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of novel strategies for this compound production that align with the principles of green chemistry.

Enzymatic Membrane Reactor (EMR) Systems for Continuous Synthesis

Enzymatic Membrane Reactor (EMR) systems offer a promising approach for the continuous synthesis of esters like this compound. researcher.lifecabidigitallibrary.org An EMR integrates an enzymatic reaction with a membrane separation process. researchgate.net In the context of this compound synthesis, Lipozyme TL IM can be used as the biocatalyst within the reactor. researchgate.net The membrane allows for the continuous removal of the product (this compound) while retaining the enzyme, enabling its reuse and improving process efficiency. researcher.lifecabidigitallibrary.org

This continuous process can overcome the limitations of batch reactions, such as product inhibition and the accumulation of water, which can lead to a reverse reaction (hydrolysis). researchgate.net Research has demonstrated the feasibility of using an EMR for the continuous synthesis of cinnamate esters. researchgate.netcabidigitallibrary.org A study on the synthesis of this compound using an EMR with Lipozyme TL IM at 40°C found optimal conditions to include the presence of molecular sieves to remove water, a 0.01 M cinnamic acid concentration, 1% (w/v) biocatalyst, and a residence time of 12 hours. researchgate.net Another study reported that the continuous synthesis of cinnamic esters using Lipozyme TL IM achieved the highest conversion with 1-butanol as the alkyl donor. researchgate.net

Table 3: Research Findings on EMR Synthesis of this compound

EnzymeKey ParametersOptimal ConditionsReference
Lipozyme TL IMCinnamic acid concentration, biocatalyst concentration, residence time, molecular sieves0.01 M, 1% (w/v), 12 h, present researchgate.net
Lipozyme TL IMAlcohol type, residence time1-Butanol, 9 h continuous operation after 12 h batch researchgate.net

This table highlights the operational parameters and optimal conditions identified in research on the continuous synthesis of this compound using Enzymatic Membrane Reactors.

Redox-Active N-Heterocyclic Carbene (NHC)-Catalyzed Esterification

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including esterification. isca.mersc.orgchalmers.se Oxidative NHC catalysis provides an alternative route to esters from aldehydes. mdpi.com In this approach, an aldehyde, such as cinnamaldehyde (B126680), reacts with the NHC to form a Breslow intermediate. isca.memdpi.com This intermediate is then oxidized to an acyl azolium ion, which is a highly reactive electrophilic species. mdpi.com The acyl azolium ion readily reacts with an alcohol, like n-butanol, to form the corresponding ester.

This methodology avoids the use of a carboxylic acid starting material and can be performed under mild conditions. chalmers.se The development of aerobic oxidation protocols in combination with NHC catalysis, sometimes utilizing electron transfer mediators, allows for the use of molecular oxygen as the terminal oxidant, which is a highly sustainable approach. chalmers.se While direct reports on the NHC-catalyzed synthesis of this compound from cinnamaldehyde are not extensively detailed in the provided context, the general principle has been established for the esterification of α,β-unsaturated aldehydes. isca.mechalmers.se Research has shown that various aldehydes can be converted to their corresponding esters in high yields using NHC catalysis under oxidative conditions. mdpi.com

Electrochemical Conversions in Cinnamate Synthesis

Electrochemical methods offer a unique approach to the synthesis of cinnamate esters. One such method involves the conversion of cinnamaldehyde to methyl cinnamate. This process can be carried out using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as the supporting electrolyte. beilstein-journals.org In this reaction, the aldehyde is oxidized, leading to the formation of an oxonium cation intermediate, which subsequently yields the cinnamate ester. beilstein-journals.org

Another electrochemical approach is the direct carboxylation of gem-difluoroalkenes with carbon dioxide (CO2) to produce α-fluoro methyl cinnamates. beilstein-journals.org This reaction proceeds through the formation of a radical anion, followed by carboxylation. beilstein-journals.org

The cathodic reduction of methyl cinnamate on a boron-doped diamond (BDD) electrode has also been investigated. This process predominantly yields a hydrodimer, dimethyl 3,4-diphenylhexanedioate, in high yield, alongside smaller quantities of a cyclic product, methyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate. beilstein-journals.orgnih.gov The solvent plays a crucial role in this dimerization reaction, with acetonitrile (B52724) being particularly effective. beilstein-journals.orgnih.gov The hydrodimer can be further converted into novel neolignan-type derivatives. beilstein-journals.orgnih.gov

Electrochemical reductive coupling has been explored as well. The electrochemical reduction of methyl cinnamate in the presence of dielectrophiles like 1,3-bis(4-methyl phenylsulphonyloxy)propane can produce cyclized products such as trans-(±) methyl 2-phenylcyclopentanecarboxylate. tubitak.gov.tr Furthermore, direct electroreduction of ethyl cinnamate in an undivided cell with a magnesium sacrificial anode can lead to hydrodimers and the saturated ester, while electrocarboxylation in the presence of CO2 can yield mono- and dicarboxylic acids. researchgate.net A novel electrochemical 3-component reaction of cinnamic acids, sulfur dioxide (SO2), and alcohols has been reported for the synthesis of alkyl alkenesulfonates. chemrxiv.org

Table 1: Electrochemical Synthesis Methodologies for Cinnamate Derivatives

Starting Material(s)Reagents/ConditionsProduct(s)Citation
CinnamaldehydeElectrochemical method, TBAF electrolyteMethyl cinnamate beilstein-journals.org
gem-DifluoroalkenesElectrochemical carboxylation, CO2α-Fluoro methyl cinnamates beilstein-journals.org
Methyl cinnamateCathodic reduction, Boron-doped diamond (BDD) electrode, AcetonitrileDimethyl 3,4-diphenylhexanedioate, Methyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate beilstein-journals.orgnih.gov
Methyl cinnamate, 1,3-bis(4-methyl phenylsulphonyloxy)propaneElectrochemical reductiontrans-(±) methyl 2-phenylcyclopentanecarboxylate tubitak.gov.tr
Ethyl cinnamateDirect electroreduction, Mg sacrificial anodeHydrodimers, Saturated ester researchgate.net
Ethyl cinnamate, CO2Electrocarboxylation, Mg sacrificial anodeMono- and dicarboxylic acids researchgate.net
Cinnamic acids, SO2, AlcoholsElectrochemical 3-component reaction, Graphite electrodesAlkyl alkenesulfonates chemrxiv.org
Optimized Nucleophilic Aziridination from tert-Butyl Cinnamates

The synthesis of N-unfunctionalized aziridines from tert-butyl cinnamates can be achieved through a nucleophilic aziridination process. This reaction utilizes an N–N ylide, which is generated in situ from N-methylmorpholine and O-diphenylphosphinyl hydroxylamine, to achieve high trans-selectivity. beilstein-journals.orgnih.gov The resulting N-unfunctionalized aziridines are versatile synthetic intermediates that can undergo highly selective ring-opening reactions with various nucleophiles to produce amino acid derivatives. beilstein-journals.orgnih.govresearchgate.net

Optimization of this methodology has led to a single-step synthesis of NH-aziridine-2-carboxylates from enoates. beilstein-journals.org The reaction involves the conjugate addition of the ylide followed by a ring-closure to form the NH-aziridine. beilstein-journals.org A time delay between the addition of sodium hydroxide (B78521) and the cinnamate to the reaction mixture has been shown to increase the conversion to the aziridine (B145994) product. beilstein-journals.org The scope of this reaction has been extended to a range of tert-butyl cinnamates with various aromatic substitutions, which can be synthesized via Wittig, Heck, or esterification routes. beilstein-journals.org

Copper-catalyzed aziridination of cinnamate esters has also been explored, achieving high enantioselectivity. rsc.orgrsc.orgresearchgate.net This method can involve a concerted non-polar mechanism where the carbonyl group of the cinnamate binds to the copper catalyst. rsc.orgrsc.org Another approach involves the use of a simple carbamate, tert-butyl carbamate, with sodium hypochlorite (B82951) pentahydrate for a transition-metal-free aziridination of α,β-unsaturated carbonyl compounds. nih.gov

Table 2: Key Aspects of Nucleophilic Aziridination of tert-Butyl Cinnamates

Reagent/Catalyst SystemKey FeatureProduct TypeCitation
N-methylmorpholine, O-diphenylphosphinyl hydroxylamineIn situ generation of N–N ylideN-unfunctionalized aziridines beilstein-journals.orgnih.gov
Copper(I) catalystHigh enantioselectivityChiral aziridines rsc.orgrsc.orgresearchgate.net
tert-Butyl carbamate, Sodium hypochlorite pentahydrateTransition-metal freeN-Boc protected aziridines nih.gov

Synthesis of p-Hydroxy n-Butyl Cinnamate

The synthesis of p-hydroxy n-butyl cinnamate can be achieved through the esterification of p-hydroxycinnamic acid with n-butyl alcohol. derpharmachemica.com This reaction is typically carried out by mixing equimolar proportions of the reactants. derpharmachemica.com The resulting p-hydroxy n-butyl cinnamate is a nonmesogenic substance, meaning it does not exhibit liquid crystal properties on its own. researchgate.net However, it serves as a precursor for the synthesis of homologous series of mesogenic compounds, such as n-Butyl-p-(p'-n-alkoxy cinnamoyloxy) cinnamates. derpharmachemica.comresearchgate.net

Steglich Esterification for Cinnamic Acid Ester Libraries

Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols, which is particularly useful for creating libraries of cinnamic acid derivatives. nih.govresearchgate.netresearchgate.netcmu.ac.thjove.com This method typically employs a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.netresearchgate.netnih.gov

A modified, greener Steglich esterification protocol has been developed that uses acetonitrile as the solvent instead of traditional chlorinated solvents. nih.govresearchgate.netjove.com This modified method allows for the efficient synthesis of (E)-cinnamate derivatives from (E)-cinnamic acid and various alcohols (primary, secondary, benzylic, and allylic) and phenols with good yields, often without the need for further purification. nih.govresearchgate.net The reaction can be performed under mild heating (40-45 °C) with a relatively short reaction time. nih.govresearchgate.net This approach has been successfully used to synthesize a small library of cinnamyl ester derivatives. researchgate.netjove.com The Steglich method has proven to be superior in yield for the synthesis of cinnamyl cinnamate compared to the acyl halide method. cmu.ac.th

Table 3: Comparison of Steglich Esterification Conditions for Cinnamate Synthesis

Coupling AgentCatalystSolventTemperatureKey AdvantageCitation
EDCDMAPAcetonitrile40-45 °CGreener methodology, high yield, no purification needed nih.govresearchgate.net
DCCDMAPNot specifiedNot specifiedHigh yield for cinnamyl cinnamate cmu.ac.th

Advanced Derivatization and Functionalization of this compound

Polymer Functionalization with this compound Moieties

A method has been developed to create a butyl rubber derivative that is curable upon exposure to UV light without the need for additional chemical additives. researchgate.netresearchgate.netdaneshyari.com This is achieved by reacting hydroxyl-functionalized butyl rubber with cinnamoyl chloride to produce a cinnamate-functionalized rubber. researchgate.netresearchgate.netnih.govrsc.org The content of the cinnamate groups can be controlled by using butyl rubber with varying initial isoprene (B109036) content. researchgate.netresearchgate.net

The cross-linking kinetics of these functionalized rubber films, studied by UV-visible spectroscopy, are dependent on the film thickness. researchgate.netresearchgate.net The gel content and volume swelling ratio of the cured material are influenced by the cinnamate content. researchgate.netresearchgate.net This approach has also been extended to create crosslinked films of butyl rubber-poly(ethylene oxide) graft copolymers. researchgate.netresearchgate.net These materials are of interest for applications requiring non-leaching coatings. researchgate.netresearchgate.net

Table 4: Properties of Cinnamate-Functionalized Butyl Rubber

PropertyInfluencing FactorMethod of StudyCitation
Cross-linking kineticsFilm thicknessUV-visible spectroscopy researchgate.netresearchgate.net
Gel contentCinnamate contentSwelling studies researchgate.netresearchgate.net
Volume swelling ratioCinnamate contentSwelling studies researchgate.netresearchgate.net
Grafting Cinnamate onto Cellulose (B213188) Nanocrystals (Cin-CNCs)

A significant area of research involves the grafting of cinnamate moieties onto cellulose nanocrystals (CNCs) to create cinnamate-functionalized cellulose nanocrystals (Cin-CNCs). nih.govresearchgate.net This process enhances properties like UV-shielding, making the resulting materials suitable for applications in packaging and biomedical industries. nih.gov The chemical structure of cinnamate, with its conjugated benzene (B151609) ring and double bonds, provides high absorption of UV radiation. nih.gov

The grafting is typically achieved through an acylation or esterification reaction where the hydroxyl groups on the surface of the CNCs react with cinnamoyl chloride. nih.govrsc.org The reaction is often carried out in a solvent like dimethylformamide (DMF) with catalysts such as triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (DMAP). nih.gov The resulting Cin-CNCs are then purified, often through dialysis, and freeze-dried to obtain a powder. nih.gov These modified nanocrystals can then be incorporated into polymer matrices, where they act as reinforcing agents and UV-blockers. nih.govrsc.org The process is considered an environmentally friendly approach to developing sustainable industrial materials. nih.gov

Table 1: Reaction Conditions for Grafting Cinnamate onto CNCs

Reagent/ParameterDescriptionReference
Cellulose Source Pineapple leaves nih.govrsc.org
Reactant Cinnamoyl chloride nih.gov
Solvent Dimethylformamide (DMF) nih.gov
Catalysts Triethylamine (TEA), 4-dimethylaminopyridine (DMAP) nih.gov
Reaction Time 24 hours nih.gov
Temperature Cooled to 0 °C, then reacted at room temperature nih.gov
Purification Dialysis with deionized water, followed by freeze-drying nih.gov
Incorporation into Biodegradable Polyesters

Cinnamate moieties are frequently incorporated into biodegradable polyesters to create photocrosslinkable and functional biomaterials. researchgate.net This is commonly achieved by condensing the carboxylic acid of cinnamic acid with hydroxyl groups present in polyesters like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL), as well as biopolymers such as gelatin and hyaluronic acid. researchgate.net

When Cin-CNCs are incorporated into PLA films, they significantly enhance the material's properties. For instance, PLA films with 3 wt% Cin-CNCs show high transparency and strong UV absorption. nih.govrsc.org This incorporation improves the dispersion of the nanofillers within the PLA matrix, leading to notable improvements in mechanical properties. The tensile strength and Young's modulus of PLA can increase by as much as 70% and 37%, respectively, with the addition of 3 wt% Cin-CNCs. rsc.org Furthermore, these nanocomposites exhibit reduced water vapor and oxygen permeability, making them excellent candidates for advanced packaging materials. rsc.org

In another application, cinnamate-functionalized polyesters, such as poly(glycerol-co-sebacate)-cinnamate (PGS-CinA), have been developed as biodegradable elastomers for medical implants. nih.gov These materials can be cross-linked via photodimerization without a photoinitiator and demonstrate good cell adhesion and proliferation, suggesting their utility in soft tissue engineering. nih.gov The use of cinnamate esters like methyl trans-cinnamate as plasticizers for PLA has also been shown to dramatically increase the elongation at break, transforming the typically brittle PLA into a more flexible material. mdpi.com

Table 2: Effects of Cinnamate Incorporation on PLA Properties

PropertyImprovement with 3 wt% Cin-CNCsReference
Tensile Strength Increased by 70% rsc.org
Young's Modulus Increased by 37% rsc.org
Water Vapor Permeability Reduced by 54% rsc.org
Oxygen Permeability Reduced by 55% rsc.org
UV-Shielding Significantly enhanced rsc.org

Semisynthetic Modifications and Complex Ester Formations

The structural versatility of cinnamates allows for their use in complex organic synthesis, leading to novel compounds with specific biological activities or unique chemical functionalities.

Ecdysteroid Cinnamate Ester Synthesis

Semisynthetic modifications have been employed to create ecdysteroid cinnamate esters, which have shown potential biological activities, such as trypanocidal effects against the parasite Trypanosoma cruzi. acs.org In one study, 20-hydroxyecdysone (B1671079) (20E) was esterified using trans-cinnamic acid. acs.org The reaction was facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC hydrochloride) and 4-dimethylaminopyridine (DMAP) in an anhydrous dichloromethane (B109758) (CH2Cl2) solvent. acs.org

This synthesis yielded a mixture of cinnamate esters, which were then separated using chromatographic techniques. The resulting compounds included a 2-monoester, a 3,22-diester, a 2,22-diester, and a 2,3-diester of the original 20-hydroxyecdysone core. acs.org The identification of these specific esters demonstrates the ability to selectively modify complex natural products with cinnamate groups to explore structure-activity relationships. acs.org

Table 3: Synthesized Ecdysteroid Cinnamate Esters from 20-Hydroxyecdysone

CompoundCinnamate Position(s)Reference
38 2-monoester acs.org
39 3,22-diester acs.org
40 2,22-diester acs.org
41 2,3-diester acs.org
Synthesis of Cinnamate-Derived N-Unfunctionalised Aziridines

Cinnamate esters, particularly tert-butyl cinnamates, serve as precursors for the synthesis of N-unfunctionalised (NH-) aziridines. nih.govbeilstein-journals.org These aziridines are valuable synthetic building blocks for producing amino acid derivatives. beilstein-journals.org The aziridination process can be achieved with high trans-selectivity using an N-N ylide, which is generated in-situ from N-methylmorpholine and O-diphenylphosphinyl hydroxylamine. nih.govbeilstein-journals.org

This organocatalytic approach provides direct access to NH-aziridine-2-carboxylates. beilstein-journals.orgd-nb.info The resulting aziridines are versatile and can undergo highly selective ring-opening reactions with a variety of nucleophiles, providing a direct route to amino acid derivatives without the need for difficult N-deprotection steps that are often required when using N-functionalised aziridines. nih.govbeilstein-journals.org The scope of this reaction has been explored with a range of substituted cinnamates, showing variable yields depending on the electronic nature and position of the substituent on the aromatic ring. beilstein-journals.org

Table 4: Optimized Yields for Aziridination of Substituted tert-Butyl Cinnamates

Entry (Substituent)Yield (%)Reference
1 (H) 82 beilstein-journals.org
2 (p-OMe) 80 beilstein-journals.org
3 (p-Me) 83 beilstein-journals.org
4 (p-F) 70 beilstein-journals.org
5 (p-Cl) 71 beilstein-journals.org
6 (m-OMe) 67 beilstein-journals.org
7 (o-Cl) 71 beilstein-journals.org

Homologous Series Development and Structural Analogues

The synthesis and study of homologous series of this compound derivatives have been instrumental in understanding the relationship between molecular structure and mesogenic (liquid crystal) properties. researchgate.net One such study focused on the homologous series of n-Butyl-p-(p'-n-alkoxy cinnamoyloxy) cinnamates. researchgate.net

In this series, the length of the n-alkoxy chain was varied to investigate its effect on the liquid crystalline behavior of the molecules. researchgate.net The research found that the initial members of the series, from methyl to pentyl derivatives, were nonmesogenic. researchgate.net However, starting with the hexyl homologue, the compounds exhibited enantiotropic nematic liquid crystal phases. researchgate.net The smectic phase, another type of liquid crystal phase, was notably absent in all synthesized homologues. researchgate.net This systematic study highlights how incremental changes in the molecular structure of cinnamate-based compounds can precisely control their macroscopic material properties. researchgate.net

Table 5: Transition Temperatures for the Homologous Series of n-Butyl-p-(p'-n-alkoxy cinnamoyloxy) Cinnamates

Homologue (Alkoxy Group)Nematic Transition (°C)Isotropic Transition (°C)Reference
Methyl -200.0 researchgate.net
Ethyl -215.0 researchgate.net
Propyl -219.0 researchgate.net
Butyl -180.0 researchgate.net
Pentyl -142.0 researchgate.net
Hexyl 130.0142.0 researchgate.net
Octyl 122.0160.0 researchgate.net
Decyl 140.0189.0 researchgate.net
Dodecyl 135.0222.0 researchgate.net
Tetradecyl 160.0236.0 researchgate.net
Hexadecyl 152.0220.0 researchgate.net

Spectroscopic and Analytical Characterization of Butyl Cinnamate

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy is indispensable for the unambiguous identification and structural analysis of organic compounds like butyl cinnamate (B1238496). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.

The ¹H NMR spectrum of butyl cinnamate provides a definitive fingerprint of its proton environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different types of protons in the molecule are observed. rsc.orgrsc.org

The aromatic protons on the phenyl group typically appear as a multiplet in the range of δ 7.37-7.56 ppm. rsc.orgrsc.org The two olefinic protons of the cinnamate moiety are particularly characteristic. Due to their trans configuration, they exhibit a large coupling constant (J), typically around 16.0 Hz. The proton attached to the carbon adjacent to the phenyl group (ArCH=) resonates downfield at approximately δ 7.68-7.72 ppm as a doublet, while the other vinylic proton (=CHCOOBu) appears as a doublet further upfield at about δ 6.44-6.48 ppm. rsc.orgrsc.org

The protons of the butyl ester group are also clearly resolved. The methylene (B1212753) protons adjacent to the oxygen atom (-OCH₂-) show a triplet at around δ 4.21-4.26 ppm. rsc.orgrsc.org The subsequent methylene groups (-CH₂-Et and -CH₂-Me) appear as multiplets between δ 1.40 and 1.76 ppm, and the terminal methyl protons (-CH₃) present as a triplet near δ 0.97-1.01 ppm. rsc.orgrsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H 7.37-7.56 Multiplet -
ArCH= 7.68-7.72 Doublet 16.0
=CHCOOBu 6.44-6.48 Doublet 16.0
-OCH₂- 4.21-4.26 Triplet 6.7
-CH₂-Et 1.66-1.76 Multiplet -
-CH₂-Me 1.40-1.51 Multiplet -

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The carbonyl carbon of the ester group is typically the most downfield signal, appearing around δ 166.8-167.5 ppm. rsc.orgpublish.csiro.au The olefinic carbons show distinct signals, with the carbon attached to the phenyl ring (ArCH=) at approximately δ 144.3-145.0 ppm and the other vinylic carbon (=CHCOOBu) at about δ 118.0-118.8 ppm. rsc.orgrsc.org

The carbons of the phenyl ring resonate in the aromatic region, typically between δ 128.0 and 134.9 ppm. rsc.orgpublish.csiro.au The carbon atoms of the butyl group are found upfield. The carbon of the methylene group attached to the oxygen (-OCH₂-) is observed around δ 64.1-64.8 ppm. rsc.orgrsc.org The other methylene carbons appear at approximately δ 30.5-31.2 ppm and δ 18.9-19.6 ppm, while the terminal methyl carbon gives a signal at about δ 13.5-14.2 ppm. rsc.orgrsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Carbon Assignment Chemical Shift (δ, ppm)
C=O 166.8-167.5
ArCH= 144.3-145.0
=CHCOOBu 118.0-118.8
Aromatic C-ipso 134.1-134.9
Aromatic C-para 129.9-130.6
Aromatic C-ortho 128.6-129.3
Aromatic C-meta 127.8-128.8
-OCH₂- 64.1-64.8
-CH₂-CH₂CH₂CH₃ 30.5-31.2
-CH₂-CH₃ 18.9-19.6

Note: The assignments for the aromatic carbons can sometimes overlap and may require more advanced NMR techniques for unambiguous identification.

Beyond simple structural identification, NMR spectroscopy is a valuable tool for studying the dynamic aspects of molecules like this compound. Conformational analysis, which examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, can be performed using advanced NMR techniques. For instance, Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, helping to establish the preferred conformation of the butyl chain and its orientation relative to the cinnamate group.

Furthermore, NMR is instrumental in mechanistic studies. For example, in reactions involving this compound, such as polymerization or addition reactions, NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals over time. medchemexpress.com This allows for the determination of reaction kinetics and can provide insights into the reaction mechanism by identifying intermediate species.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and its more advanced counterpart, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comeurekaselect.com The FTIR spectrum of this compound displays several characteristic absorption bands. nih.gov

A strong absorption band is typically observed in the region of 1715-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. nih.gov The C=C stretching vibration of the alkene and the aromatic ring usually appear in the 1600-1640 cm⁻¹ and 1450-1500 cm⁻¹ regions, respectively. The stretching vibrations of the C-O bond of the ester are found in the 1100-1300 cm⁻¹ range. spm.com.cn Additionally, the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. nih.gov The out-of-plane C-H bending of the trans-disubstituted alkene often gives a strong band around 980 cm⁻¹.

Table 3: Characteristic IR/FTIR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
C-H stretch (aromatic & vinylic) 3000-3100 Medium
C-H stretch (aliphatic) 2850-3000 Medium-Strong
C=O stretch (ester) 1715-1730 Strong
C=C stretch (alkene) 1630-1640 Medium
C=C stretch (aromatic) 1450-1600 Medium
C-O stretch (ester) 1100-1300 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound, with its extended system of conjugated π-electrons from the phenyl group, the double bond, and the carbonyl group, exhibits strong UV absorption. The main absorption peak, corresponding to a π-π* transition, is typically observed at a wavelength (λmax) around 280-315 nm. researchgate.netpku.edu.cn

This absorption of UV light can induce photochemical reactions. A well-known photochemical reaction of cinnamate derivatives is [2+2] cycloaddition, or photodimerization. researchgate.net Upon irradiation with UV light, two molecules of this compound can react to form a cyclobutane (B1203170) ring. researchgate.net The progress of this dimerization can be monitored by UV-Vis spectroscopy, as the reaction leads to a decrease in the absorption at the λmax of the cinnamate chromophore due to the saturation of the double bond. researchgate.net This photochemical reactivity is of interest for applications such as the development of UV-curable polymers and coatings. daneshyari.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the determination of molecular weight and elemental composition, as well as for structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. measurlabs.com This technique is crucial for the unambiguous identification of this compound and its derivatives. For instance, in the synthesis of ecdysteroid cinnamate esters, HRMS was used to confirm the molecular formula of the products, such as identifying a fragment at m/z 534.3792 corresponding to [M+H]⁺ for a specific ester. acs.org The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. measurlabs.com This capability is particularly valuable in complex sample matrices where multiple components may be present. researchgate.net

Table 3: Exemplary HRMS Data for a Cinnamate Derivative

Compound Ionization Mode Calculated m/z Measured m/z Formula Reference
Ecdysteroid Cinnamate Ester[M+H]⁺534.3789534.3792C₃₁H₅₂NO₆⁺ acs.org

This table provides an example of how HRMS is used to confirm the identity of a complex cinnamate ester by matching the experimentally measured mass to the calculated mass of the expected molecular formula.

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures, such as metabolites in biological samples. nih.govthermofisher.com While direct studies on this compound metabolites are not extensively detailed in the provided context, the methodology is highly applicable. GC provides excellent separation of analytes, and the subsequent detection by HRMS allows for their confident identification based on accurate mass and fragmentation patterns. researchgate.netnih.gov This approach, often referred to as metabolomics, enables the untargeted profiling of a wide range of small molecules. nih.govnih.gov The use of spectral libraries further aids in the identification of known compounds. thermofisher.com The high resolution and mass accuracy of the detector are critical for distinguishing between closely related metabolites and for elucidating the structures of unknown compounds. chemrxiv.orgresearchgate.net

Sum-Frequency Generation (SFG) Spectroscopy for Interfacial Studies

Sum-frequency generation (SFG) spectroscopy is a surface-specific vibrational spectroscopy technique that provides information about the structure and orientation of molecules at interfaces. rsc.orgmdpi.com SFG has been used to study monolayers of cellulosic polymers bearing cinnamate groups at the air-water interface. amolf.nlnih.gov By probing the vibrational modes of the cinnamate moiety, such as the C=C and C=O stretching vibrations, SFG can elucidate the photochemical behavior of these groups upon UV irradiation. amolf.nl For example, the disappearance of the C=C vibrational mode in the SFG spectrum after UV exposure indicates that a reaction involving this double bond has occurred. amolf.nl This technique has been instrumental in concluding that isomerization is the dominant photoreaction for these polymer monolayers, as opposed to dimerization. amolf.nlnih.gov

Table 4: SFG Spectroscopy for Interfacial Analysis of Cinnamate Polymers

Vibrational Mode Observation upon UV Irradiation Interpretation Reference
C=C stretchDisappearance of the signalIsomerization or dimerization of the double bond amolf.nl
C=O stretchNo significant changeDimerization is not the dominant pathway amolf.nl

This table shows how SFG spectroscopy provides insights into the photochemical processes of cinnamate groups at an interface by monitoring specific vibrational modes.

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for the purification and analysis of this compound.

High-performance liquid chromatography (HPLC) is a widely used method for the analysis and purification of this compound and related compounds. Reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly effective. A simple RP-HPLC method for the analysis of this compound can be achieved using a mobile phase consisting of acetonitrile (B52724) and water. sielc.com HPLC is also crucial for the purification of synthesized cinnamate esters, often used as a final purification step after initial separation by normal-phase flash chromatography. acs.org Different mobile phase compositions, such as varying ratios of acetonitrile and water, can be employed to achieve the desired separation of different cinnamate derivatives. acs.org

Column chromatography is another fundamental separation technique used for the purification of this compound from reaction mixtures. apsu.eduresearchgate.net This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. By using a mobile phase (eluent) of appropriate polarity, this compound can be effectively separated from starting materials like cinnamic acid and the alcohol used in its synthesis. apsu.edu The polarity of the eluent, often a mixture of hexane (B92381) and ethyl acetate, is gradually increased to elute compounds of increasing polarity. apsu.edu

Table 5: Chromatographic Methods for this compound

Technique Stationary Phase Typical Mobile Phase Application Reference
RP-HPLCC18 or BiphenylAcetonitrile/WaterAnalysis and Purification acs.orgsielc.com
Column ChromatographySilica GelHexane/Ethyl AcetatePurification apsu.eduresearchgate.net

This table outlines the common chromatographic techniques used for the separation and analysis of this compound, detailing the typical stationary and mobile phases employed.

Thermochemical and Calorimetric Studies

Thermochemical and calorimetric studies are essential for determining the fundamental energetic properties of a compound, which are critical for process design, safety assessments, and understanding molecular stability. These studies focus on measuring heat changes associated with chemical reactions or phase transitions.

Determination of Enthalpies of Combustion and Formation

The established method for determining these values for related cinnamate esters involves static-bomb combustion calorimetry. mdpi.comresearchgate.net In this technique, a precise mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature rise is meticulously measured.

From the energy of combustion, the standard molar enthalpy of combustion is calculated. Subsequently, using Hess's law and the known standard enthalpies of formation for the combustion products (CO₂ and H₂O), the standard molar enthalpy of formation of the compound in the liquid phase (ΔfH°(l)) can be derived. mdpi.comresearchgate.net

Enthalpy of Vaporization Measurements

The enthalpy of vaporization (ΔvapH° or ΔglH°) is the energy required to transform a given quantity of a substance from a liquid into a gas at a constant pressure. As with the enthalpies of combustion and formation, direct experimental data for the enthalpy of vaporization of this compound is not found in the available literature.

For similar compounds such as ethyl cinnamate, this value has been determined experimentally using high-temperature Calvet microcalorimetry, specifically employing the vacuum drop microcalorimetric technique. mdpi.comresearchgate.netpreprints.org This method involves dropping a sealed ampoule containing a known mass of the liquid sample from room temperature into a hot, evacuated calorimetric cell, causing the ampoule to rupture and the sample to vaporize instantly. The heat absorbed during this endothermic process is measured by the calorimeter. preprints.org This measurement, combined with adjustments for molar heat capacities, allows for the precise determination of the standard molar enthalpy of vaporization at a reference temperature, typically 298.15 K. mdpi.compreprints.org The combination of the enthalpy of formation in the liquid phase and the enthalpy of vaporization allows for the derivation of the gas-phase enthalpy of formation. researchgate.net

Reaction Mechanisms and Kinetics in Butyl Cinnamate Chemistry

Mechanistic Studies of Esterification and Derivatization

The primary method for synthesizing butyl cinnamate (B1238496) is the Fischer-Speier esterification, an acid-catalyzed reaction between cinnamic acid and n-butanol. wikipedia.orgapsu.edu This classic organic reaction is favored for its directness, though it requires equilibrium control, typically by removing the water byproduct. wikipedia.orgrsc.org

The mechanism proceeds through several key steps: wikipedia.org

Protonation of the Carbonyl Oxygen : An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of cinnamic acid. wikipedia.orgmdpi.com This initial step significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The nucleophilic oxygen atom of n-butanol attacks the activated carbonyl carbon. wikipedia.orgmdpi.com This forms a tetrahedral intermediate, specifically an oxonium ion.

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). wikipedia.org

Elimination of Water : The intermediate loses a molecule of water, forming a new oxonium ion. wikipedia.orgmdpi.com

Deprotonation : The final step involves deprotonation to regenerate the acid catalyst and yield the final product, butyl cinnamate. wikipedia.org

Alternative methods like the Steglich esterification can also be employed, which proceeds under milder conditions and is suitable for acid-sensitive substrates, though it follows a different mechanistic pathway involving an O-acylisourea intermediate. rsc.org

Enzymatic synthesis of this compound, often utilizing immobilized lipases like Novozym 435, presents a green alternative to chemical catalysis. researchgate.netd-nb.info Kinetic studies of these biocatalytic processes are crucial for optimizing reaction conditions and reactor design. The most commonly fitting model for lipase-catalyzed esterification of cinnamates and other esters is the Ping-Pong Bi-Bi mechanism. researchgate.netacs.orgjst.go.jp

This mechanism involves a sequence of steps:

The lipase (B570770) binds with the first substrate (e.g., cinnamic acid) to form an enzyme-substrate complex.

A product (water) is released, resulting in a modified, acylated enzyme intermediate.

The second substrate (n-butanol) then binds to the acylated enzyme.

The final product (this compound) is released, regenerating the free enzyme.

Table 1: Kinetic Models for Lipase-Catalyzed Ester Synthesis This table presents kinetic models reported for various lipase-catalyzed esterification reactions, highlighting the prevalence of the Ping-Pong Bi-Bi mechanism.

Ester Synthesized Enzyme Used Kinetic Model Inhibition Source
Cinnamyl Butyrate Immobilized Lipase Ping-Pong Bi-Bi Inhibition by both acid and alcohol researchgate.net
Ethyl Cinnamate Novozym 435 Ping-Pong Bi-Bi - acs.org
Butyl Butyrate Novozym 435 Ping-Pong Bi-Bi Substrate inhibition scilit.com
Epoxidized 2-ethylhexyl oleate Novozym 435 Ping-Pong Bi-Bi Competitive inhibition by alcohol jst.go.jp

The carbon-carbon double bond in the cinnamate backbone is susceptible to various addition reactions, including aziridination. Aziridines are valuable synthetic intermediates for creating amino acids and other nitrogen-containing compounds. beilstein-journals.orgclockss.orgrsc.org The aziridination of cinnamate esters, such as tert-butyl cinnamate, can be achieved with high stereoselectivity. beilstein-journals.orgnih.gov For instance, using an N-N ylide generated in situ can produce trans-aziridines selectively. beilstein-journals.orgnih.gov Copper-catalyzed asymmetric aziridination using various chiral ligands has also been extensively studied to produce enantiomerically enriched aziridine (B145994) esters from cinnamates. mdpi.comresearchgate.netacs.org

A proposed mechanism for a one-pot synthesis of diamino esters from methyl cinnamate involves a sequence of Cu-catalyzed aminochlorination to form a chloroamine intermediate, followed by intramolecular cyclization to an aziridine, and subsequent intermolecular nucleophilic ring-opening. beilstein-journals.org

The resulting aziridine-2-carboxylates are highly strained and can undergo regioselective ring-opening reactions when attacked by nucleophiles. beilstein-journals.orgclockss.org The attack typically occurs at the C3 position (the carbon beta to the ester group), leading to the formation of α-amino acid derivatives. beilstein-journals.orgclockss.org The activation of the aziridine ring is key; N-unfunctionalized (NH) aziridines can be opened directly, avoiding deprotection steps, while N-activated aziridines (e.g., with a tosyl group) react more rapidly. beilstein-journals.orgclockss.org

Photochemical and Thermal Reaction Pathways

Photocycloaddition versus Photoisomerization of Cinnamate Moieties

When exposed to UV radiation, the cinnamate moiety undergoes two primary competing photochemical reactions: E/Z (trans-cis) photoisomerization and [2+2] photocycloaddition. nih.govacs.org

Photoisomerization : Upon absorption of UV light (typically >260 nm), the stable trans (E) isomer of the cinnamate can convert to the less stable cis (Z) isomer. nih.govacs.org This process often involves a decay from the excited singlet state (S₁) to a twisted geometry, which can then relax to either the trans or cis ground state. nih.govresearchgate.net The reaction can often be reversed by using a different wavelength of light (e.g., <260 nm) or by thermal relaxation. nih.govfrontiersin.org

Photocycloaddition : This bimolecular reaction involves the [2+2] cycloaddition of two cinnamate groups to form a cyclobutane (B1203170) ring, known as a truxinate or truxillate derivative. koreascience.krnih.govspecificpolymers.com For this reaction to occur, two cinnamate moieties must be in close proximity, which is often facilitated in the solid state or in polymer matrices. koreascience.krosti.gov The reaction is believed to proceed via the triplet excited state of the cinnamate. nih.govnih.gov The cycloaddition is a key mechanism for the photocrosslinking of cinnamate-functionalized polymers. acs.orgfrontiersin.org

The competition between these two pathways is influenced by factors such as the concentration of the cinnamate, the solvent, and the physical state (solution, solid, or polymer film). nih.govosti.gov In dilute solutions, isomerization is often dominant, while in concentrated systems or solid films, cycloaddition becomes more prevalent. osti.gov

Thermal Crosslinking Mechanisms of Cinnamate-Functionalized Polymers

In addition to photochemical reactions, polymers containing cinnamate side groups can also undergo thermal crosslinking at elevated temperatures (e.g., >200 °C). koreascience.krreading.ac.uk This process is mechanistically distinct from the [2+2] photocycloaddition.

Research suggests that thermal crosslinking proceeds via a radical-based mechanism. koreascience.kr At high temperatures, radical initiation can occur at the carbon-carbon double bond of the cinnamate group. These radicals can then propagate by adding to the double bond of another cinnamate group on an adjacent polymer chain, leading to the formation of a cross-linked network. koreascience.kr

The efficiency of thermal crosslinking is highly dependent on the flexibility of the polymer backbone. koreascience.kr Polymers with more flexible backbones, such as poly(ethylene vinyl cinnamate), show a more significant degree of thermal crosslinking compared to polymers with rigid backbones. koreascience.kr This is because chain flexibility allows the cinnamate side groups to achieve the necessary proximity and orientation for the radical reaction to occur. The formation of a cross-linked network makes the polymer insoluble in common solvents. koreascience.kr This thermal reaction is important for enhancing the stability of materials used in applications like liquid crystal alignment layers. koreascience.krresearchgate.net

Catalytic Reaction Mechanisms

Catalysis is fundamental to the modern synthesis of this compound, providing efficient and selective pathways through various chemical transformations. The use of catalysts allows for reactions to proceed under milder conditions with higher yields and greater control over the final product compared to non-catalytic methods.

Role of Catalysts in Cinnamate Synthesis and Transformation

Catalysts play an indispensable role by lowering the activation energy of the reaction, thereby accelerating the rate at which equilibrium is reached. In the context of this compound chemistry, catalysts are crucial for its primary synthesis routes, including esterification, transesterification, and palladium-catalyzed cross-coupling reactions.

The most common synthesis method is the Fischer esterification of cinnamic acid with n-butanol. This reaction is typically catalyzed by a strong Brønsted or Lewis acid. The catalytic cycle for an acid catalyst, such as sulfuric acid, involves the protonation of the carbonyl oxygen of cinnamic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of butanol. Subsequent dehydration yields the this compound ester and regenerates the acid catalyst. sapub.orgtjpr.org

Another significant pathway is the Mizoroki-Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene. For this compound synthesis, this typically involves reacting an aryl halide like iodobenzene (B50100) with butyl acrylate (B77674) in the presence of a palladium catalyst and a base. nih.gov The catalyst facilitates the carbon-carbon bond formation that is central to the reaction.

Enzymatic catalysis offers a green alternative for cinnamate synthesis. Lipases, such as Lipozyme TL IM, can be used to catalyze the esterification of cinnamic acid or the transesterification of other cinnamate esters with butanol. researchgate.netmdpi.com These biocatalysts operate under mild conditions and exhibit high selectivity, minimizing byproduct formation. For instance, the synthesis of this compound has been successfully carried out in a solvent-free system using the immobilized enzyme Lipozyme TL IM as the catalyst. researchgate.net

Homogeneous and Heterogeneous Catalytic Systems

Catalytic systems are broadly classified as either homogeneous or heterogeneous, based on the physical phase of the catalyst relative to the reactants.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. rsc.org Common homogeneous catalysts for this compound synthesis include mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid (pTSA) for esterification reactions. sapub.orgnsf.gov Soluble organometallic complexes, particularly those of palladium, are used in Heck coupling reactions. researchgate.net

The primary advantages of homogeneous systems are their high catalytic activity and selectivity, as the active sites of the catalyst are readily accessible to the substrate molecules. rsc.org However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which complicates purification and prevents easy recycling of the catalyst. rsc.org

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. rsc.org Typically, a solid catalyst is employed in a liquid or gas-phase reaction. Examples relevant to this compound synthesis include solid acid resins, palladium immobilized on solid supports like mesoporous silica (B1680970), and nanomagnetic palladium complexes. nih.govresearchgate.netgoogle.com Immobilized enzymes, such as lipases on solid carriers, also fall into this category. researchgate.net

The main advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, usually by simple filtration. nih.govresearchgate.net This allows for straightforward product purification, catalyst recovery, and reuse over multiple reaction cycles, which is both economically and environmentally beneficial. For example, a nanomagnetic palladium complex used in the Mizoroki-Heck synthesis of this compound demonstrated excellent stability and could be recycled for multiple runs. nih.gov Similarly, a Preyssler heteropolyacid supported on silica showed good reusability for three consecutive cycles in the esterification of trans-cinnamic acid with n-butanol. researchgate.netconicet.gov.ar While highly advantageous for process efficiency, some heterogeneous catalysts may exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations or a lower concentration of accessible active sites. mdpi.com

Interactive Data Tables

The following tables summarize research findings on different catalytic systems used for the synthesis of this compound.

Table 1: Performance of Various Catalysts in this compound Synthesis
Synthesis RouteCatalyst SystemTypeKey Findings (Yield, Conditions)
Heck ReactionPd(OAc)₂ with N-{2-(N,N-diethyl-amino)ethyl}amine group on mesoporous silicaHeterogeneousReached 90% conversion in 30 minutes. researchgate.net
Heck ReactionNanomagnetic Palladium Complex [Fe₃O₄@triazole-Schiff-base-Pd(0)]HeterogeneousAchieved 98% isolated yield in 15 minutes at room temperature using PEG-400 as a solvent. nih.gov
EsterificationPreyssler Heteropolyacid on Silica (SIPWMo20)HeterogeneousStudied between 90-120 °C; kinetic models developed. Catalyst is reusable. researchgate.netconicet.gov.ar
EsterificationSulfuric Acid (H₂SO₄)HomogeneousCommonly used for Fischer esterification of cinnamic acid with butanol. sapub.orgtjpr.org
EsterificationLipozyme TL IM (Immobilized Lipase)Heterogeneous (Biocatalyst)Optimal synthesis achieved at 40°C with a 12-hour residence time in a solvent-free system. researchgate.net
Phase TransferAliquat® 336Homogeneous88% yield obtained after 12 minutes under microwave irradiation. researchgate.net
Table 2: Optimization of the Mizoroki-Heck Reaction for this compound Synthesis¹
CatalystBaseSolventTimeYield (%)
[Fe₃O₄@triazole-Schiff-base-Pd(0)]K₂CO₃PEG-40015 min98
[Fe₃O₄@triazole-Schiff-base-Pd(0)]Cs₂CO₃PEG-40020 min95
[Fe₃O₄@triazole-Schiff-base-Pd(0)]Et₃NPEG-40025 min90
[Fe₃O₄@triazole-Schiff-base-Pd(0)]K₂CO₃Water60 min45
[Fe₃O₄@triazole-Schiff-base-Pd(0)]K₂CO₃Ethanol60 min65

¹Data adapted from a study on the synthesis of this compound via the Mizoroki-Heck reaction of iodobenzene and butyl acrylate at room temperature. nih.gov

Computational Chemistry and Theoretical Modeling of Butyl Cinnamate

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure, stability, and spectroscopic properties of butyl cinnamate (B1238496). These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Studies on cinnamic acid and its derivatives, including esters like butyl cinnamate, utilize DFT to determine optimized geometries, electronic properties, and reactivity descriptors. nih.gov For instance, calculations can reveal the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and stability. nih.gov

Computational analyses of related cinnamate esters have been performed using various levels of theory, such as the G3(MP2)//B3LYP composite method, to conduct thorough conformational searches and identify the most stable molecular geometries. researchgate.net These studies are essential for understanding how the molecule arranges itself in three-dimensional space, which influences its physical properties and biological activity.

Quantum chemical calculations are also capable of predicting spectroscopic parameters. While specific DFT studies detailing the calculated NMR and UV-Vis spectra for this compound are not extensively documented in the provided search context, the methodology is well-established for related compounds like cinnamic acid. nih.gov By calculating the magnetic shielding tensors, it is possible to predict ¹H and ¹³C NMR chemical shifts. Similarly, time-dependent DFT (TD-DFT) calculations can be used to simulate UV-Vis absorption spectra by determining the energies of electronic transitions. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. nih.gov

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are computational techniques used to model the interaction of a small molecule (ligand), such as this compound, with a large biological molecule, like a protein or enzyme (receptor). These methods are crucial for predicting binding modes and understanding the basis of a compound's biological activity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov In studies investigating the antimicrobial properties of this compound, docking simulations have been used to identify its potential molecular targets. nih.govresearchgate.net For example, against Candida albicans, histone deacetylases caHOS2 and caRPD3 were identified as likely targets. nih.govresearchgate.net

Docking studies on this compound and other cinnamic acid derivatives against various enzymes have provided insights into their binding affinities. The binding affinity value indicates the strength of the interaction, with more negative values suggesting stronger binding. nih.govscribd.com These simulations reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and amino acid residues within the active site of the target protein. nih.gov

Table 1: Predicted Binding Affinities of this compound and Related Esters to Various Receptors
CompoundReceptor TargetBinding Affinity (kcal/mol)
Methyl CinnamateXanthine Oxidase-6.32
Ethyl CinnamateXanthine Oxidase-6.72
This compoundXanthine Oxidase-7.28
Allyl CinnamateXanthine Oxidase-6.80
Phenyl CinnamateXanthine Oxidase-8.61
Cinnamyl CinnamateXanthine Oxidase-8.66

Data sourced from a molecular docking study investigating interactions with the Xanthine Oxidase receptor. nih.govscribd.com

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding process and confirming the stability of the interactions predicted by docking. nih.govresearchgate.net

Computational studies suggest that this compound may exert its biological effects through a multi-target mechanism, meaning it can interact with several different molecular targets. mdpi.comnih.gov This is particularly relevant for its observed antimicrobial and larvicidal activities. nih.govmdpi.com For instance, in addition to the aforementioned fungal targets, computational target fishing approaches have been used to identify potential targets in insects like Aedes aegypti. mdpi.comnih.gov

Table 2: Potential Molecular Targets of Cinnamic Acid Derivatives in Aedes aegypti Identified via Computational Modeling
Target AbbreviationTarget NameFunction
ACEAcetylcholinesteraseNeurotransmission
LGULL-gulonate 3-dehydrogenaseMetabolism
HDAC2Histone deacetylase 2Gene Regulation
RAC1Ras-related C3 botulinum toxin substrate 1Signal Transduction
GSTE2Glutathione S-transferase E2Detoxification

Data sourced from a study on the larvicidal activity of cinnamic acid derivatives, where these targets showed the best consensus docking scores for a related active compound. nih.gov

Thermodynamic and Energetic Profiling

The standard enthalpy of formation is a fundamental thermodynamic property that provides insight into the stability of a molecule. Computational chemistry offers powerful tools for the determination of these values, especially for compounds where experimental data may be scarce. Through methods like the G3(MP2)//B3LYP composite method, it is possible to calculate gas-phase standard enthalpies of formation with a high degree of accuracy. researchgate.netnih.gov This approach involves geometry optimization at the B3LYP level of theory, followed by a series of single-point energy calculations at higher levels of theory to refine the electronic energy.

Table 1: Calculated Gas-Phase Standard Molar Enthalpy of Formation for Cinnamate Esters

Compound Formula Method ΔfH°(g) / kJ·mol⁻¹
Ethyl (E)-Cinnamate C₁₁H₁₂O₂ G3(MP2)//B3LYP -247.3 ± 2.5
Ethyl Hydrocinnamate C₁₁H₁₄O₂ G3(MP2)//B3LYP -353.7 ± 1.7

Data sourced from a computational analysis of cinnamate derivatives. researchgate.net

The enthalpy of hydrogenation provides key information about the stability associated with unsaturated bonds within a molecule. Computational analysis can be used to predict these values, which correspond to the enthalpy change when a molecule reacts with hydrogen. For cinnamate esters, the hydrogenation of the vinyl group is a reaction of significant interest.

Theoretical calculations, using principles like Hess's Law, have been applied to determine the gas-phase hydrogenation enthalpy of cinnamate derivatives. For the reaction of ethyl (E)-cinnamate to ethyl hydrocinnamate, the calculated gas-phase hydrogenation enthalpy at 298.15 K is -114.1 ± 5.2 kJ·mol⁻¹. researchgate.net This value reflects the energy released upon saturation of the carbon-carbon double bond conjugated with the phenyl ring and the carbonyl group. Comparative analyses with other cinnamate esters, such as methyl cinnamate, show similar energetic profiles. The enthalpy of hydrogenation for methyl (E)-cinnamate was determined to be -101.2 ± 1.0 kJ·mol⁻¹, while the (Z)-isomer released slightly more energy upon hydrogenation, with a value of -117.9 ± 1.0 kJ·mol⁻¹. researchgate.net These theoretical energetic profiles are instrumental in understanding the reactivity and stability of the vinyl moiety in different chemical environments. researchgate.net

Table 2: Enthalpy of Hydrogenation for Various Cinnamate Esters

Compound Isomer Hydrogenation Product ΔhydH°(g) / kJ·mol⁻¹
Ethyl Cinnamate (E) Ethyl Hydrocinnamate -114.1 ± 5.2
Methyl Cinnamate (E) Methyl Hydrocinnamate -101.2 ± 1.0
Methyl Cinnamate (Z) Methyl Hydrocinnamate -117.9 ± 1.0

Data represents calculated gas-phase hydrogenation enthalpies. researchgate.net

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of computational drug discovery and molecular design, aiming to correlate a molecule's structural features with its biological activity. dntb.gov.ua Computational approaches in SAR involve building models that can predict the activity of new compounds based on their molecular descriptors. These methods can range from simple linear regression models to more complex machine learning algorithms. For natural products and their derivatives, like this compound, SAR can be used to identify key pharmacophores and guide the synthesis of analogues with enhanced or more specific bioactivity. dntb.gov.ua

A notable application of SAR in the context of cinnamates involves the investigation of semisynthetic ecdysteroid cinnamate esters for trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. In these studies, a cinnamic ester moiety was identified as a key pharmacophore contributing to the biological effect. Specifically, computational and biological profiling led to the identification of an ecdysteroid cinnamate ester that potently and selectively inhibited parasite replication. This demonstrates how computational SAR can pinpoint the structural determinants—in this case, the cinnamate functional group—responsible for a desired therapeutic effect, thereby facilitating the targeted design of new bioactive agents.

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The study of atroposelectivity involves controlling the synthesis to favor the formation of one atropisomer over another, a significant challenge in asymmetric synthesis. While computational modeling, including DFT calculations, is a powerful tool for interpreting and predicting stereoselection in reactions that produce atropisomers, a review of the available literature did not yield specific studies focused on atroposelectivity in tert-butyl cinnamate derivatives. Research in this area tends to focus on more complex molecular scaffolds where the steric hindrance required to create stable atropisomers is more pronounced.

Biological Activities and Mechanistic Insights of Butyl Cinnamate

Antimicrobial Activity Studies

Research has systematically evaluated butyl cinnamate's ability to inhibit the growth of various microorganisms, revealing a notable spectrum of activity.

Butyl cinnamate (B1238496) has demonstrated significant antifungal properties against several pathogenic fungi. In a comparative study of nineteen cinnamic acid analogs, this compound was identified as the most potent antifungal agent against all tested strains, which included Candida albicans, Candida tropicalis, Candida glabrata, Aspergillus flavus, and Penicillium citrinum. nih.govmdpi.com It exhibited a minimum inhibitory concentration (MIC) of 626.62 µM for these fungi. nih.govmdpi.com Further studies have reported its activity against Aspergillus niger with an MIC of 36 µM and against Candida albicans with an MIC of 61 µM. mdpi.comnih.gov The compound was also found to be fungicidal, not just fungistatic. nih.govresearchgate.net

Table 1: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans626.62 µM nih.govmdpi.com
Candida albicans61 µM mdpi.comnih.gov
Candida tropicalis626.62 µM nih.govmdpi.com
Candida glabrata626.62 µM nih.govmdpi.com
Aspergillus flavus626.62 µM nih.govmdpi.com
Aspergillus niger36 µM mdpi.comnih.gov
Penicillium citrinum626.62 µM nih.govmdpi.com

In addition to its antifungal effects, this compound has shown antibacterial capabilities. It was evaluated against bacterial strains such as Streptococcus aureus, Streptococcus epidermidis, and Pseudomonas aeruginosa, displaying an MIC of 626.62 µM. nih.gov Other research indicated MIC values of 203 µM against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. mdpi.comnih.gov While effective, its potency was found to be less than some other cinnamic acid derivatives, such as 4-isopropylbenzylcinnamide, in certain studies. nih.gov

Table 2: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Streptococcus aureus626.62 µM nih.gov
Streptococcus aureus203 µM mdpi.comnih.gov
Streptococcus epidermidis626.62 µM nih.gov
Pseudomonas aeruginosa626.62 µM nih.gov
Bacillus subtilis203 µM mdpi.comnih.gov
Escherichia coli203 µM mdpi.comnih.gov

To understand the basis of its antimicrobial effects, researchers have investigated the specific cellular targets of this compound.

A primary mechanism of this compound's antifungal action is its interaction with the fungal plasma membrane, specifically with ergosterol (B1671047). nih.govresearchgate.net Ergosterol is a vital sterol in fungal cell membranes, regulating membrane fluidity and cell proliferation. nih.gov Studies demonstrated that when tests were conducted in a medium containing exogenous ergosterol, the MIC of this compound increased. nih.gov This suggests that the compound acts by directly binding to ergosterol, disrupting the membrane's integrity, a mode of action similar to that of polyene antifungal drugs. nih.govlumenlearning.com

Evidence also points to the fungal cell wall as a target for this compound. nih.govresearchgate.net In experiments using an osmotic protector like sorbitol, the MIC of this compound against fungal cells increased, allowing for microbial growth that would otherwise be inhibited. nih.gov This indicates that the compound causes damage to essential components of the cell wall. nih.gov Disruption of the cell wall can lead to cell lysis in the absence of an osmotic stabilizer. nih.gov

The antimicrobial potency of cinnamic acid derivatives is closely linked to their chemical structure, particularly the ester group.

Studies comparing this compound to other cinnamate esters have provided valuable insights into these structure-activity relationships (SAR). Research has shown that an increase in the carbon chain length of the alcohol moiety can enhance antifungal activity. For instance, this compound (MIC = 626.62 µM) is more potent than both ethyl cinnamate (MIC = 726.36 µM) and methyl cinnamate (MIC = 789.19 µM). nih.govmdpi.com This suggests that the presence of the butyl substituent, which increases lipophilicity, potentiates the biological response. nih.govmdpi.com

However, this relationship is not linear. While propyl cinnamate was also found to be highly active, pentyl cinnamate showed reduced or no activity against certain Candida species. mdpi.com Furthermore, the isomeric structure plays a role; isothis compound was found to have a broad spectrum of activity with greater potency in some cases than this compound, illustrating how a simple structural change can significantly impact biological properties. mdpi.comnih.gov

Mechanisms of Antimicrobial Action

Insecticidal and Larvicidal Activity Investigations

This compound has been the subject of research exploring its potential as a plant-derived insect control agent. Studies have particularly focused on its effectiveness against mosquito larvae and its repellent properties.

Investigations into the larvicidal effects of this compound have demonstrated its significant potential for controlling Aedes aegypti, the mosquito species responsible for transmitting viruses that cause dengue, yellow fever, Zika, and Chikungunya. researcher.lifenih.govresearchgate.netnih.govscielo.br In laboratory bioassays, this compound has shown high levels of toxicity against the larval stages of this vector.

One study investigating seventeen cinnamic acid derivatives found that those with medium-length alkyl chains, specifically this compound and pentyl cinnamate, exhibited excellent larvicidal activity against fourth-stage Ae. aegypti larvae. researcher.lifenih.govnih.govscielo.br this compound was identified with a median lethal concentration (LC50) value of approximately 0.21 mM. researcher.lifenih.govscielo.br Another study reported an LC50 value of 7 ppm for this compound against 1-day-old Ae. aegypti larvae, underscoring its potency. researchgate.netoncotarget.com

Larvicidal Activity of this compound against Aedes aegypti Larvae
CompoundLarval StageLC50 Value (mM)LC50 Value (ppm)Source
This compoundFourth Instar0.21Not Reported researcher.lifescielo.br
This compound1-day oldNot Reported7 researchgate.netoncotarget.com

The precise mechanisms underlying the larvicidal action of this compound are still under investigation, but molecular modeling studies have provided significant insights. researcher.lifenih.govnih.govscielo.br These analyses suggest that the compound may not rely on a single mode of action but rather a multi-target mechanism. researcher.lifenih.govrsc.org

It is proposed that the larvicidal activity could stem from the inhibition of several key enzymes and transporters essential for larval development and survival. researcher.lifenih.govnih.govscielo.brrsc.org The potential targets identified through these computational models include:

Carbonic Anhydrase (CA): An enzyme crucial for pH regulation, bicarbonate metabolism, and ion transport in mosquitoes. researcher.lifersc.org

Histone Deacetylase (HDAC2): An enzyme involved in regulating gene expression. researcher.lifenih.govnih.govscielo.br

Sodium-Dependent Cation-Chloride Co-transporters (CCC2 and CCC3): Membrane proteins that play a role in ion balance. researcher.lifenih.govnih.govscielo.br

The inhibition of these multiple targets could lead to a cascade of physiological disruptions, ultimately resulting in larval mortality. researcher.lifenih.gov

Beyond its larvicidal effects, this compound has been evaluated for its ability to repel arthropod vectors. Research indicates that it possesses significant repellent and biting deterrent properties against both mosquitoes and ticks. researchgate.netoncotarget.comscielo.br

In a biting deterrence bioassay, this compound demonstrated activity comparable to DEET (N,N-diethyl-3-methylbenzamide), a common synthetic repellent. researchgate.netoncotarget.com At a concentration of 25 nmol/cm², this compound had a proportion not biting (PNB) value of 0.8, similar to DEET. researchgate.netoncotarget.com Furthermore, this compound exhibited strong residual repellency. researchgate.netoncotarget.comscielo.br At a dose of 11.7 µg/cm², it remained effective for up to 120 minutes, while DEET's effectiveness fell below the minimum effective dose (MED) threshold after 30 minutes. oncotarget.comscielo.br

Studies on its effect on ticks also showed promising results. scielo.br this compound demonstrated a good concentration-repellency response against the lone star tick (Amblyomma americanum). scielo.br At a concentration of 2.5%, its repellent activity was similar to that of DEET at 1.25%, and it achieved 100% repellency at a 5.0% concentration. scielo.br

The insecticidal and larvicidal efficacy of cinnamic acid derivatives is closely linked to their chemical structure, a concept known as structure-activity relationship (SAR). researcher.lifescielo.br Studies comparing various cinnamate esters have revealed that the nature of the alkyl group (the "tail" of the molecule) significantly influences bioactivity. researcher.lifescielo.brmdpi.com

For larvicidal activity against Ae. aegypti, derivatives with medium-length, linear alkyl chains, such as butyl and pentyl cinnamate, have demonstrated the highest potency. researcher.lifescielo.br The activity tends to increase from methyl to pentyl esters and then decrease as the alkyl chain becomes longer. scielo.brmdpi.com This suggests that the size and lipophilicity of the alkyl portion of the ester are critical for penetrating the larval tissues and interacting with the molecular targets. researcher.life In contrast, derivatives with bulky aryl substituents generally show a reduction in larvicidal potency compared to their alkyl counterparts. scielo.br

Anticancer Potential and Cytotoxicity Profiling

The potential of cinnamic acid derivatives as anticancer agents has been an area of active research, with numerous synthetic esters being evaluated for their cytotoxic effects against various human tumor cell lines. researchgate.netmedchemexpress.com

The cytotoxic activity of a range of cinnamic esters has been assessed against several human tumor cell lines, including SNB-19 (astrocytoma), HCT-116 (colon carcinoma), PC3 (prostate carcinoma), and HL60 (promyelocytic leukemia). scielo.brresearchgate.netmedchemexpress.com These studies aim to identify compounds that can inhibit the growth of cancer cells. researchgate.net

While these broad screenings have shown that some cinnamate derivatives possess promising anticancer activity, the specific cytotoxic data for this compound against these particular cell lines are not extensively detailed in the reviewed scientific literature. scielo.brresearchgate.net Research has often highlighted other derivatives as being the most potent in these assays. For instance, one study found that 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate was the most potent compound against HCT-116, PC3, and SBN-19 cells. researchgate.netscielo.brscielo.br Another study reported on the cytotoxicity of ethyl cinnamate against HL60 cells. medchemexpress.com Therefore, while the class of cinnamic esters shows potential, specific findings on the anticancer efficacy of this compound itself are limited.

Antiparasitic Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health issue, and the search for new, effective treatments is ongoing. acs.orgscielo.brresearchgate.net Cinnamic acid derivatives, including this compound, have been investigated for their potential activity against this parasite.

In a study evaluating a series of cinnamic, p-coumaric, and ferulic acid esters, n-butyl cinnamate was tested against the trypomastigote forms of T. cruzi. scielo.brscite.ai The results indicated that while some derivatives showed significant activity, the trypanocidal effect of the simple cinnamate esters was less pronounced compared to their p-coumaric and ferulic counterparts, particularly those with longer (C4-C7) alkyl chains. scielo.brscite.ai

However, the cinnamate moiety has been identified as a valuable pharmacophore in more complex molecules. acs.orgresearchgate.net For instance, when a cinnamate ester group was incorporated into an ecdysteroid scaffold, the resulting compound (a C-2-cinnamate ecdysteroid derivative known as compound 44) demonstrated potent and selective trypanocidal activity. acs.orgresearchgate.net This compound efficiently inhibited the replication of T. cruzi amastigotes, with an IC₅₀ value of 2.7 ± 0.1 μM, which is comparable in potency to the reference drug benznidazole (B1666585) (IC₅₀ = 3.8 ± 0.7 μM). acs.orgresearchgate.netacs.org This highlights the potential of the cinnamate structure as a component in the design of novel antitrypanosomal agents. acs.org

Table 1: Trypanocidal Activity of a Cinnamate-Containing Ecdysteroid

Compound Target Measurement Value Reference Drug (Benznidazole)
Ecdysteroid Cinnamate Ester (44) T. cruzi epimastigotes IC₅₀ 1.7 ± 0.2 μM 3.8 ± 0.7 μM
Ecdysteroid Cinnamate Ester (44) T. cruzi amastigotes (trypomastigote release) IC₅₀ 2.7 ± 0.1 μM 3.8 ± 0.7 μM

Data sourced from references acs.orgresearchgate.netacs.org

The study of semisynthetic ecdysteroids has provided key insights into the structural features that enhance trypanocidal activity. acs.org The cinnamic ester moiety was identified as one of two moderately active pharmacophores, the other being a 6-tert-butyl oxime ether. acs.orgresearchgate.netfigshare.com Combining these two functional groups led to the creation of new derivatives with potent and selective activity against T. cruzi. acs.orgresearchgate.net

Several preliminary structure-activity relationships (SAR) were established from these findings:

The presence of an apolar group on the A-ring of the ecdysteroid, in addition to a bulky, nitrogen-containing substituent on the B-ring, appears to be a requirement for activity. acs.org

An unaltered ecdysteroid side chain is preferable to having a cinnamate group at the 22-position. acs.org

The stereochemistry of the oxime ether is crucial, with the E configuration showing significantly higher activity than the Z configuration. acs.org

The presence of a 14α-OH group versus a Δ14,15 olefin did not seem to cause a significant difference in trypanocidal efficacy. acs.org

These findings suggest that ecdysteroid 6-tert-butyl oxime ethers that also feature a C-2-cinnamate moiety are promising starting points for developing new antitrypanosomal agents. acs.org

Antioxidant Capacity and Mechanisms

This compound has been evaluated for its ability to act as an antioxidant, a property common to many phenolic and cinnamic acid-derived compounds. ugal.roresearchgate.nettjpr.org The antioxidant potential is often assessed through assays that measure radical scavenging activity, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays. ugal.roresearchgate.net

In one study, the enzymatic synthesis of this compound from cinnamic acid and 1-butanol (B46404) resulted in a product with significantly enhanced antioxidant capacity. ugal.roresearchgate.net Compared to the parent cinnamic acid, the resulting butyl ester showed a 2.18-fold increase in activity in the DPPH assay and a 3.85-fold increase in the FRAP assay. ugal.roresearchgate.net Another study that synthesized and evaluated several cinnamic acid esters found that butylcinnamate derivatives were among the most active in DPPH scavenging assays. tjpr.org Specifically, 2-butylcinnamate showed high activity, comparable to propylcinnamate and methylcinnamate. tjpr.org

Table 2: Antioxidant Activity of this compound and Related Esters

Compound/Assay Finding Fold Increase vs. Cinnamic Acid Source
This compound (DPPH Assay) Increased antioxidant activity after esterification. 2.18 ugal.roresearchgate.net
This compound (FRAP Assay) Increased antioxidant activity after esterification. 3.85 ugal.roresearchgate.net
2-Butylcinnamate (DPPH Assay) High scavenging activity (Absorbance: 56.85 at 50 μg/mL). N/A tjpr.org

This table presents a summary of findings on the antioxidant potential of this compound.

The conversion of cinnamic acid to its ester derivatives, such as this compound, is a key strategy for modulating its antioxidant properties. ugal.roresearchgate.net Esterification generally increases the lipophilicity (fat-solubility) of the compound compared to the parent carboxylic acid. researchgate.net This enhanced lipophilic character is believed to improve the molecule's ability to traverse lipid-rich environments, such as cell membranes, allowing it to more effectively reach and neutralize lipid-soluble free radicals or interact with membrane-bound components. researchgate.net

Studies have consistently shown that the esterification of cinnamic acid can lead to a significant increase in radical-scavenging ability. researchgate.netsanu.ac.rs For example, ethyl cinnamate demonstrated higher antioxidant activity than cinnamic acid, a result attributed directly to its greater lipophilicity. researchgate.net Similarly, the enzymatic esterification of cinnamic acid with butanol was shown to enhance its antioxidant capacity. ugal.roresearchgate.net

However, this effect is not universal and can be influenced by other structural features. For some classes of compounds, such as polyhydroxycinnamic acid esters, increasing the length of the alkyl chain beyond a certain point can lead to a decrease in antioxidant activity. researchgate.net Furthermore, the effect of esterification depends on the parent molecule; while it enhances the activity of caffeic acid derivatives, the opposite has been observed for ferulic and sinapic alkyl esters. nih.gov This indicates that while esterification is a crucial modification, its impact on antioxidant potential is a result of a complex interplay between lipophilicity and the electronic properties of the entire molecule. researchgate.netnih.gov

Applications of Butyl Cinnamate in Advanced Materials and Biochemical Research

Butyl Cinnamate (B1238496) as a Biochemical Reagent

Butyl cinnamate is recognized as a biochemical reagent and is utilized as a biological material or organic compound in life science-related research. atamanchemicals.com Its bioactivity, particularly its antimicrobial properties, has been a subject of detailed investigation.

Research has demonstrated that this compound possesses significant antifungal and antibacterial properties. In studies of cinnamic acid esters, this compound has often emerged as a potent antimicrobial agent.

Antifungal Activity: A comparative study of nineteen synthetic cinnamic acid analogs revealed that this compound was the most potent antifungal compound against all tested strains, which included Candida albicans, Candida tropicalis, Candida glabrata, Aspergillus flavus, and Penicillium citrinum. nih.gov The minimum inhibitory concentration (MIC) was found to be 626.62 µM for all these strains. nih.gov The increased antifungal action of this compound compared to its shorter-chain counterparts, like methyl and ethyl cinnamate, is attributed to an increase in lipophilicity, which facilitates greater penetration into biological membranes. nih.gov Further research has shown that this compound's mechanism of action involves direct interaction with ergosterol (B1671047) in the fungal plasma membrane and with the cell wall. nih.govresearchgate.net Another study highlighted the effectiveness of butyl 4-hydroxycinnamate against Pythium sp. at a concentration of 10 ppm. tandfonline.com

Antifungal Activity of this compound

Fungus Strain Minimum Inhibitory Concentration (MIC) Reference
Candida albicans (ATCC-76485) 626.62 µM nih.gov
Candida tropicalis (ATCC-13803) 626.62 µM nih.gov
Candida glabrata (ATCC-90030) 626.62 µM nih.gov
Aspergillus flavus (LM-171) 626.62 µM nih.gov
Penicillium citrinum (ATCC-4001) 626.62 µM nih.gov
Pythium sp. 10 ppm (for butyl 4-hydroxycinnamate) tandfonline.com

Antibacterial and Other Biochemical Research: In addition to its antifungal properties, this compound has shown activity against bacteria. nih.govresearchgate.net It was also identified as a component in studies exploring the inhibition of bacterial ureases by cinnamate-based phosphonic acids, highlighting the broader interest in cinnamate structures for enzyme inhibition research. doi.orguoa.gr While not this compound itself, the related methyl trans-cinnamate has been studied for its ability to inhibit mushroom tyrosinase, an enzyme responsible for browning in food, suggesting that cinnamate esters as a class are of interest for their enzyme inhibitory potential. acs.org

Applications in Enzymatic Analysis Protocols

This compound serves as a substrate in various enzymatic analysis protocols, particularly for the characterization and kinetic study of hydrolases like lipases and esterases. These enzymes catalyze the hydrolysis of the ester bond in this compound, and the reaction can be monitored to determine enzyme activity.

In a study focused on synthesizing this compound using an enzymatic membrane reactor, the compound was the target product of an esterification reaction catalyzed by Lipozyme TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus. researchgate.netresearchgate.net The experiment aimed to find the optimal conditions for its synthesis by varying parameters such as the concentration of cinnamic acid and the enzyme, residence time, and the presence of molecular sieves. researchgate.net The synthesis was successfully carried out at 40°C with an agitation of 350 rpm. researchgate.net Optimal production was achieved with a 0.01 M cinnamic acid concentration, 1% (w/v) biocatalyst, a 12-hour residence time, and in the presence of molecular sieves. researchgate.net

Another study investigated the lipase-mediated transesterification of ethyl hydrocinnamate with n-butanol to produce n-butyl hydrocinnamate, a related ester. niscpr.res.in The research utilized lipase from Pseudomonas cepacia and found that among several alcohols tested, n-butanol was effective in yielding the transesterified product. niscpr.res.in The reaction conditions were optimized, achieving a 92% yield of n-butyl hydrocinnamate in 48 hours at 60°C using hexane (B92381) as the solvent. niscpr.res.in

Furthermore, research on the enzyme UDP-glucose:cinnamate glucosyltransferase (FaGT2) from strawberries showed that it can glucosylate several aromatic acids, including cinnamic acid. nih.gov While this compound was not the direct substrate, this study highlights the role of cinnamic acid derivatives in enzymatic reactions, where the formation of glucose esters can be a key step in the biosynthesis of flavor compounds like methyl and ethyl cinnamate. nih.gov

Table 1: Optimized Conditions for Enzymatic Synthesis Involving Cinnamate Esters

Product Enzyme Reaction Type Key Parameters & Findings Reference
This compound Lipozyme TL IM Esterification Optimal conditions: 0.01 M cinnamic acid, 1% (w/v) enzyme, 12 h residence time, 40°C, presence of molecular sieves. researchgate.net
n-Butyl Hydrocinnamate Pseudomonas cepacia lipase Transesterification Achieved 92% yield in 48 hours at 60°C using hexane as a solvent with a 1:5 ratio of ethyl hydrocinnamate to n-butanol. niscpr.res.in
Cinnamoyl Glucose FaGT2 Glucosylation Enzyme from strawberry catalyzes the formation of 1-O-acyl-Glc esters from cinnamic acid. nih.gov

Research on Liquid Crystal Materials

This compound and its derivatives are utilized in the synthesis and study of liquid crystal materials due to the properties conferred by the cinnamate group. The rigid structure of the cinnamate moiety contributes to the formation of mesophases, which are characteristic of liquid crystals.

Research has been conducted on new homologous series of liquid crystals incorporating an isothis compound end group. researchgate.net In one such series, Isobutyl-p-(p′-n-alkoxy cinnamoyloxy) cinnamates, it was found that derivatives from pentyl to hexadecyl were enantiotropic nematogens, meaning they exhibit a nematic liquid crystal phase upon both heating and cooling. researchgate.net The average thermal stability for this nematic phase was determined to be 138.1°C. researchgate.net The liquid crystal phase was identified as the threaded type by optical polarizing microscopy. researchgate.net

In another area of research, the crystal and molecular structure of isobutyl 4-(4′-phenyl-benzylidene amino)cinnamate (IBPBAC) was determined. tandfonline.com This compound melts to form a smectic E phase, a type of liquid crystal phase with a high degree of order. tandfonline.com The crystal structure is a bilayer with molecules tilted at approximately 40 degrees to the layer normal. tandfonline.com

Furthermore, photopolymers containing cinnamate groups have been investigated for their use in photoalignment layers for liquid crystal displays. ijetch.org The cinnamoyl moieties can undergo a (2 + 2) photocycloaddition upon UV irradiation, which cross-links the polymer and can be used to control the alignment of liquid crystal molecules. ijetch.orgacs.org Studies on poly(succinimide this compound) have shown thermal stability up to 240-400 °C, which is crucial for practical applications in liquid crystal devices. ijetch.org

Table 2: Properties of Liquid Crystals Incorporating this compound Derivatives

Compound/Series Mesophase Type(s) Key Findings Reference
Isobutyl-p-(p′-n-alkoxy cinnamoyloxy) cinnamates Nematic Enantiotropic nematogens (pentyl to hexadecyl derivatives); Average nematic phase thermal stability of 138.1°C. researchgate.net
Isobutyl 4-(4′-phenyl-benzylidene amino)cinnamate (IBPBAC) Smectic E Melts to a smectic E phase; Crystal structure is a bilayer with significant molecular tilt. tandfonline.com
Poly(succinimide this compound) (PMC) Not specified Used as a photopolymer for LC alignment; Thermally stable up to 240-400 °C. ijetch.org

Role as an Intermediate in Fine Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules and fine chemicals, including pharmaceuticals and other specialty materials. atamanchemicals.comontosight.ai Its chemical structure, featuring an ester group and a reactive double bond, allows for a variety of chemical transformations.

One significant application is in the synthesis of amino acid derivatives. beilstein-journals.org For instance, tert-butyl cinnamates can be aziridinated with high trans-selectivity. beilstein-journals.org The resulting N-unfunctionalized aziridines are valuable synthetic building blocks that can undergo highly selective ring-opening reactions with a range of nucleophiles, leading to a diverse array of amino-acid derivatives in just a few steps from commercially available materials. beilstein-journals.org

This compound is also used in the production of other industrial products and agrochemicals. atamanchemicals.com The synthesis of various cinnamate esters, including this compound, has been achieved through the esterification of cinnamic acid with different alcohols using sodium bisulfate monohydrate as a catalyst. researchgate.net This highlights its role within a broader class of compounds synthesized for various applications. researchgate.net Additionally, the related compound, n-butyl levulinate, which is also an important intermediate, can be synthesized via esterification using immobilized lipases, a biocatalytic approach that is gaining traction for producing fine chemicals. researchgate.net

Furthermore, the synthesis of semisynthetic ecdysteroid cinnamate esters has been explored for potential therapeutic applications. acs.org In this context, cinnamic acid is esterified to a steroid backbone. While not starting directly from this compound, this research demonstrates the value of the cinnamate moiety, which is introduced via an esterification reaction similar to the one that produces this compound, in creating novel bioactive compounds. acs.org

Environmental Fate and Degradation Pathways of Butyl Cinnamate

Biodegradation Studies

The breakdown of cinnamic acid and its esters, such as butyl cinnamate (B1238496), in the environment is primarily driven by microbial activity. Various bacteria have been identified that can utilize these compounds as a source of carbon and energy, leading to their degradation.

Microbial Degradation of Cinnamic Acid and its Derivatives

Several bacterial species have been shown to degrade cinnamic acid and its derivatives. For instance, a bacterium identified as Stenotrophomonas sp. TRMK2, isolated from agro-industrial waste, can completely utilize 5 mM of cinnamic acid within 18 hours. nih.govnih.gov Similarly, the rhizosphere strain Achromobacter insolitus LCu2 has been found to use cinnamic acid and its methoxy (B1213986) derivatives as its sole carbon source. researchgate.netter-arkhiv.ru The degradation of cinnamic acid by this strain was observed to be a slow, diauxic process, with a 53% reduction of the substrate in the cultivation medium over 14 days. ter-arkhiv.ru

In anaerobic environments, a syntrophic consortium of bacteria, including Papillibacter cinnamivorans and a Syntrophus species, has been shown to degrade cinnamate. nih.gov The photosynthetic bacterium Rhodopseudomonas palustris is also capable of anaerobically degrading trans-cinnamate. nih.gov Furthermore, the entomopathogenic bacterium Photorhabdus luminescens can degrade cinnamic acid, which it also synthesizes. asm.org

While direct studies on the microbial degradation of butyl cinnamate are less common, the degradation of other cinnamate esters provides insight. For example, blends of starch cinnamate with polymers like PVC and SAN have shown susceptibility to biodegradation. researchgate.net The degradation of these esters likely proceeds through initial hydrolysis to cinnamic acid and the corresponding alcohol, followed by the degradation of cinnamic acid itself.

Identification of Degradation Metabolites and Pathways

The microbial degradation of cinnamic acid proceeds through several identified pathways, leading to various intermediate and final products.

In aerobic degradation by Stenotrophomonas sp. TRMK2, the proposed catabolic pathway is as follows: Cinnamic acid is first reduced to 3-phenylpropionic acid. nih.govnih.gov This is then hydroxylated to form 3-(4-hydroxyphenyl) propionic acid, which is subsequently converted to 4-hydroxybenzoic acid and then to protocatechuic acid. nih.gov The aromatic ring of protocatechuic acid is then cleaved. nih.gov

Another pathway observed in bacteria like Klebsiella electrica involves the hydroxylation of trans-cinnamate, followed by dehydrogenation and ring cleavage, ultimately leading to intermediates like fumaric acid and pyruvic acid, which can enter central metabolic pathways. pathbank.org

Under anaerobic conditions, the degradation pathway can differ. A syntrophic consortium was found to transform cinnamate to benzoate (B1203000) via beta-oxidation. nih.gov Rhodopseudomonas palustris also utilizes a beta-oxidation mechanism for the anaerobic degradation of trans-cinnamate, with benzoate being a transiently accumulating intermediate. nih.gov

The degradation of cinnamate derivatives can also lead to the formation of various metabolites. For instance, the degradation of ethylhexyl methoxycinnamate (EHMC) through ozonation can produce by-products such as 2-propyl-1-pentanol (B1345608) and 4-methoxybenzaldehyde. jeeng.net

Enzymes Involved in Cinnamate Degradation (e.g., Cinnamate Reductase)

A variety of enzymes are responsible for catalyzing the different steps in the microbial degradation of cinnamic acid and its derivatives.

Key enzymes identified in the degradation pathway by Stenotrophomonas sp. TRMK2 include:

Cinnamate reductase : Catalyzes the initial reduction of cinnamic acid to 3-phenylpropionic acid. nih.govnih.gov

3-phenylpropionic acid hydroxylase : Involved in the hydroxylation of 3-phenylpropionic acid. nih.govnih.gov

p-hydroxybenzoic acid hydroxylase : Catalyzes the hydroxylation of p-hydroxybenzoic acid. nih.govnih.gov

Protocatechuate 3,4-dioxygenase : Responsible for the ring cleavage of protocatechuic acid. nih.govnih.gov

In other organisms, different enzymes are involved. For example, trans-cinnamate dioxygenase is involved in the initial hydroxylation of trans-cinnamate in bacteria like Klebsiella electrica. pathbank.org In Photorhabdus luminescens, Hca dioxygenase, part of the Hca and Mhp enzyme families, is involved in the degradation of cinnamic acid. asm.org Genomic analysis of Achromobacter insolitus LCu2 revealed gene clusters (hca and mhp) that are responsible for the dihydroxylation of the phenyl ring and its subsequent cleavage. ter-arkhiv.ru

The biosynthesis of phenylpropanoids in plants, from which cinnamates are derived, also involves a suite of enzymes, including phenylalanine ammonia-lyase (PAL), which converts L-phenylalanine to trans-cinnamic acid. wikipedia.org

Environmental Presence and Impact as Allelochemicals

Cinnamic acid and its derivatives, including esters like this compound, are known to be released into the environment from plants and can act as allelochemicals, influencing the growth and development of other organisms. nih.gov These compounds can enter the soil through root exudation, leaching from plant tissues, and the decomposition of plant matter. nih.gov

The presence of these phenolic allelochemicals in agricultural soils can be a significant factor in crop decline, affecting growth, yield, and quality. nih.gov For example, cinnamic acid and its derivatives have been shown to inhibit the germination and seedling establishment of various plants. plos.org

Specific cinnamate esters have been identified as components of essential oils with allelopathic potential. Methyl cinnamate is a major component of the essential oil of Alpinia malaccensis and has demonstrated strong antibacterial and fungicidal activities. aip.org Ethyl cinnamate has also been noted as an allelochemical. plos.orgresearchgate.net While direct studies on this compound as an allelochemical are limited, its structural similarity to these known allelopathic esters suggests it could have similar activities in the environment.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Methodologies for Butyl Cinnamate (B1238496)

The synthesis of butyl cinnamate is undergoing a transformation, with a strong emphasis on greener and more efficient methods.

One promising approach is the use of enzymatic catalysis. researchgate.net The esterification of cinnamic acid with butanol, catalyzed by enzymes like lipase (B570770), offers a more environmentally friendly alternative to traditional chemical synthesis. researchgate.netnih.gov Researchers have investigated the use of immobilized lipases, such as Novozyme 435 and Lipozyme TL IM, to facilitate this reaction. researchgate.netnih.gov Studies have shown that immobilized lipase can effectively catalyze the synthesis of this compound, with one study achieving a 60.7% yield. nih.gov The use of an enzymatic membrane reactor (EMR) in a solvent-free system is another innovative strategy being explored for the continuous synthesis of cinnamic esters like this compound. researchgate.netcabidigitallibrary.org This method aims to enhance reaction yield by preventing the back-reaction of hydrolysis. cabidigitallibrary.org

In addition to enzymatic methods, novel catalytic systems are being developed. For instance, a nanomagnetic triazole-based Schiff-base complex of palladium(0) has been shown to be an efficient heterogeneous catalyst for the Mizoroki–Heck C–C cross-coupling reaction to produce this compound. rsc.org This method boasts high efficiency and robustness, even for larger-scale synthesis. rsc.org Other research has focused on phase-transfer catalysis under microwave irradiation, which has been applied to the synthesis of cinnamate esters, including this compound, with good yields. researchgate.net Furthermore, advancements in activating the carboxylic group of cinnamic acid, such as through anhydride (B1165640) formation using isobutyl chloroformate in water, provide a greener approach to derivatization. beilstein-journals.org

The table below summarizes some of the novel synthetic methodologies being explored for this compound.

MethodologyCatalyst/ReagentKey FeaturesReference(s)
Enzymatic Esterification Immobilized Lipase (e.g., Novozyme 435, Lipozyme TL IM)Environmentally friendly, solvent-free options, potential for continuous synthesis. researchgate.netnih.govcabidigitallibrary.org
Mizoroki–Heck C–C Cross-Coupling Nanomagnetic triazole-based Schiff-base complex of palladium(0)High efficiency, robust for large-scale synthesis. rsc.org
Phase-Transfer Catalysis Aliquat® 336 under microwave irradiationMild, green chemistry procedure. researchgate.net
Green Derivatization Isobutyl chloroformate in waterGreen approach using a benign solvent. beilstein-journals.org

Deeper Mechanistic Understanding of Biological Activities

While this compound is known for its antimicrobial and antifungal properties, future research is aimed at elucidating the precise mechanisms behind these activities. nih.govresearchgate.net Understanding the structure-activity relationships (SAR) is a key focus. acs.orgmdpi.complos.org

Studies have shown that the biological activity of cinnamate esters is influenced by the length and structure of the alkyl chain. mdpi.comnih.gov For instance, research on a series of cinnamic acid esters revealed that increasing the carbon chain length can enhance antifungal action, with this compound showing significant potency. nih.govmdpi.com Computational studies have suggested that this compound's antifungal activity against Candida albicans may involve the interaction of its carbonyl oxygen with a Zn2+ ion in enzymes like caHOS2 and caRPD3. nih.gov Additionally, the phenyl ring of this compound is thought to engage in π–π stacking with amino acid residues at the entrance of the enzyme's binding cavity. nih.gov

Future investigations will likely employ a combination of in silico modeling, and advanced spectroscopic and biochemical techniques to identify specific molecular targets and signaling pathways affected by this compound. This deeper understanding could pave the way for the rational design of more potent and selective bioactive compounds based on the this compound scaffold.

Advanced Materials Development Utilizing this compound Derivatives

The unique chemical structure of this compound makes it a candidate for the development of advanced materials. While direct research on this compound in this area is still emerging, the broader class of cinnamate derivatives is showing promise.

One area of exploration is the creation of biodegradable polymers. Research has been conducted on the compatibility and biodegradability of blends of starch cinnamate with various polymers like PMMA, SAN, and PVC. researchgate.net The potential for cinnamate-based compounds to be used in the development of biodegradable materials is an active area of investigation. semanticscholar.org The synthesis of cinnamic acid esters and their derivatives is being explored for the creation of new materials with specific properties. apsu.edu

Future research could focus on polymerizing this compound or its derivatives to create novel polymers with tailored properties, such as specific thermal or mechanical characteristics. These materials could find applications in biodegradable plastics, drug delivery systems, or as functional coatings.

Comprehensive Environmental Impact Assessments and Bioremediation Strategies

As the use of this compound in various industries continues, a thorough understanding of its environmental fate and impact is crucial. Current information suggests that this compound is not readily soluble in water and is unlikely to be mobile in the environment due to its low water solubility. fishersci.comthermofisher.com It is also considered unlikely to persist in the environment. fishersci.comthermofisher.com However, more comprehensive studies are needed.

Future research should focus on detailed assessments of its biodegradability under various environmental conditions. thegoodscentscompany.com Studies on the anaerobic degradation of related compounds like trans-cinnamate by microorganisms such as Rhodopseudomonas palustris suggest that a beta-oxidation mechanism is involved. nih.gov Investigating similar pathways for this compound could provide valuable insights into its environmental breakdown.

Furthermore, exploring bioremediation strategies using microorganisms capable of degrading this compound could offer effective solutions for mitigating any potential environmental contamination. There is a need for more extensive data on its ecotoxicity to fully assess its environmental risk profile. fishersci.commu-intel.comfishersci.ie

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize research across the chemical sciences, and this compound is no exception. These technologies can be applied to various aspects of its study.

For this compound, AI and ML could be used to:

Predict Properties: Develop models to predict the physicochemical and biological properties of new this compound derivatives, accelerating the discovery of compounds with desired characteristics. personalcareinsights.com

Optimize Synthesis: Optimize reaction conditions for the synthesis of this compound to improve yield and reduce waste. scimplify.com

Elucidate Mechanisms: Analyze complex biological data to identify potential molecular targets and mechanisms of action for its bioactivities. perfumerflavorist.com

Formulation Design: Assist in the formulation of products containing this compound by predicting interactions with other ingredients and ensuring stability. scimplify.com

The integration of AI and ML offers a powerful toolkit to enhance our understanding of this compound and to innovate its applications in a more efficient and targeted manner. istitutomarangoni.comperfumerflavorist.com

Q & A

Q. What systematic approaches can researchers employ to identify literature gaps for novel investigations on this compound?

  • Methodological Answer : Use bibliometric tools (e.g., VOSviewer) to map research trends and identify understudied areas (e.g., ecotoxicology, metabolic pathways). Conduct keyword searches with Boolean operators in databases like PubMed and Web of Science. Collaborate with information specialists to refine search strategies and access gray literature (e.g., dissertations, patents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.